N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine is a compound with significant potential in medicinal chemistry. It is characterized by its unique molecular structure, which combines a trifluoromethoxy group and a tetrahydrofuran moiety with a benzo[d]thiazole core. The compound is recognized for its biological activity, particularly in the context of drug development.
N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine belongs to the class of benzo[d]thiazole derivatives. These compounds are often studied for their pharmacological properties, including antibacterial and antifungal activities.
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine typically involves multi-step synthetic routes. The general approach includes the formation of the benzo[d]thiazole framework followed by the introduction of functional groups.
The molecular formula of N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine is C13H13F3N2O2S. The structural features include:
The compound has a molecular weight of approximately 318.32 g/mol. The SMILES representation for this compound is FC(F)(F)OC1=CC2=C(C=C1)/N=C(/NCC1CCCO1)S2, which provides insights into its connectivity and functional groups .
N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are often conducted under controlled conditions to optimize yield and selectivity, employing solvents such as dichloromethane or dimethylformamide, depending on the specific reaction conditions .
The mechanism of action for N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine is primarily related to its interaction with biological targets:
Studies have indicated that derivatives of benzo[d]thiazoles often exhibit significant biological activity, including antibacterial properties against resistant strains .
The compound exhibits characteristics typical of organic compounds, including:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and specific reactivity profiles would require empirical studies or literature references specific to this compound or similar derivatives .
N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2